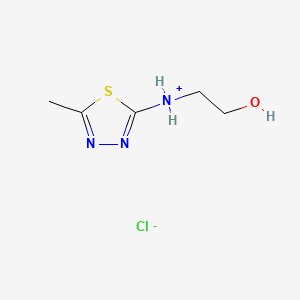

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride

CAS No.: 63503-48-0

Cat. No.: VC18453426

Molecular Formula: C5H10ClN3OS

Molecular Weight: 195.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63503-48-0 |

|---|---|

| Molecular Formula | C5H10ClN3OS |

| Molecular Weight | 195.67 g/mol |

| IUPAC Name | 2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |

| Standard InChI | InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |

| Standard InChI Key | KHIOKHVYMBVPTR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(S1)[NH2+]CCO.[Cl-] |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₅H₁₀ClN₃OS, reflects its hybrid structure combining a 1,3,4-thiadiazole ring with a hydroxyethylamino side chain. Key structural features include:

-

1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

-

Methyl Substituent: Located at position 5 of the thiadiazole ring, enhancing lipophilicity.

-

Ethanolamine Side Chain: A 2-aminoethanol group at position 2, protonated as a hydrochloride salt to improve aqueous solubility .

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| SMILES | CC1=NN=C(S1)NCCO.Cl |

| InChIKey | ZGZVIJWTAPFZFS-UHFFFAOYSA-N |

| Molecular Weight | 195.67 g/mol |

| Predicted CCS (Ų)* | [M+H]+: 131.5; [M+Na]+: 141.2 |

*Collision cross-section (CCS) values predict ion mobility in mass spectrometry .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous 1,3,4-thiadiazoles are typically synthesized via:

-

Cyclization of Thiosemicarbazides: As demonstrated in the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles . Thiosemicarbazides derived from amines react with monochloroacetyl chloride under acidic conditions to form the thiadiazole ring.

-

Mannich Reactions: Introduction of aminoalkyl groups via formaldehyde-mediated condensation, a strategy used in synthesizing 1,3,4-thiadiazole derivatives with antimycobacterial activity .

For 2-(5-methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride, a plausible route involves:

-

Step 1: Cyclization of 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloroethanol.

-

Step 2: Salt formation via HCl treatment to improve crystallinity .

Physicochemical Properties

Predicted and Comparative Data

-

Lipophilicity: LogP ~2.0 (predicted), indicating moderate membrane permeability .

-

Solubility: High aqueous solubility due to hydrochloride salt formation, contrasting with neutral thiadiazoles .

Analytical Characterization

Mass Spectrometry

Collision cross-section (CCS) values predict ion mobility behavior, critical for LC-MS/MS identification. Key adducts include:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.05391 | 131.5 |

| [M+Na]+ | 182.03585 | 141.2 |

| [M-H]- | 158.03935 | 131.8 |

These values assist in distinguishing protonated and sodiated forms during high-resolution mass spectrometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume